Acetonitrile;trifluoroborane

Description

The exact mass of the compound Boron trifluoride acetonitrile complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

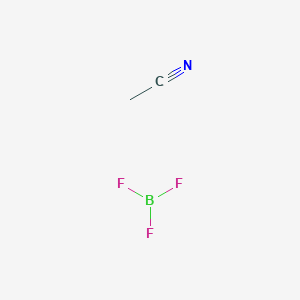

Structure

2D Structure

Properties

IUPAC Name |

acetonitrile;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUCXUKCBNISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472978 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-16-6 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, (acetonitrile)trifluoro-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Acetonitrile Trifluoroborane Complex

Introduction

The acetonitrile trifluoroborane complex (BF₃·CH₃CN) is a stable and versatile Lewis acid adduct.[1] With the CAS Number 420-16-6, this compound is widely employed in organic synthesis as a catalyst for a variety of chemical transformations, including polymerization, alkylation, and acylation reactions.[2] Its advantage over gaseous boron trifluoride lies in its ease of handling, making it an invaluable reagent in both laboratory-scale research and large-scale industrial applications.[1][2] The complex is particularly noted for its role in the synthesis of complex molecular structures essential for pharmaceuticals, such as cephalosporin antibiotics, and fine chemicals.[2][3] This guide provides an in-depth overview of its synthesis methodologies and comprehensive characterization techniques.

Synthesis Methodologies

The preparation of acetonitrile trifluoroborane complex can be achieved through several routes, primarily involving the direct complexation of boron trifluoride gas with acetonitrile or the in situ generation of BF₃ followed by trapping with acetonitrile.

Experimental Protocol 1: Direct Complexation

This is the most direct industrial method, involving the reaction of gaseous boron trifluoride with high-purity acetonitrile.[1]

Materials:

-

Boron Trifluoride (BF₃) gas

-

High-purity Acetonitrile (CH₃CN), anhydrous (>99%)

Procedure:

-

Under an inert and anhydrous atmosphere (e.g., nitrogen or argon), charge a suitable reaction vessel with anhydrous acetonitrile.

-

Cool the acetonitrile to 0°C using an ice bath to manage the exothermic nature of the complexation reaction.

-

Slowly bubble gaseous boron trifluoride through the cooled, stirred acetonitrile.

-

Monitor the reaction progress by weight gain or by analytical methods to determine the concentration of the complex in solution. Commercial solutions typically contain 15.2-16.8% BF₃.

-

Once the desired concentration is reached, the resulting product, a colorless to light yellow liquid, can be used directly as a solution or subjected to crystallization to obtain the solid complex.[4]

Experimental Protocol 2: In Situ Generation and Complexation

This method avoids the handling of gaseous BF₃ by generating it within the reaction setup from stable precursors. A common industrial method involves the reaction of boric acid with hydrogen fluoride, using fuming sulfuric acid (oleum) as a dehydrating agent.[3]

Materials:

-

Fuming sulfuric acid (Oleum)

-

Boric acid (H₃BO₃)

-

Anhydrous Hydrogen Fluoride (HF)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Gas Generation: In a dedicated gas generation vessel, mix fuming sulfuric acid and boric acid. The oleum dehydrates the boric acid to form diboron trioxide (B₂O₃).[3]

-

Introduce anhydrous hydrogen fluoride into the vessel. The HF reacts with the in situ generated B₂O₃ to produce boron trifluoride gas.[3]

-

Gas Purification: Pass the generated BF₃ gas through concentrated sulfuric acid to remove any moisture or impurities.[3]

-

Complexation: In a separate complexing vessel, preheat anhydrous acetonitrile to approximately 60-70°C.[3]

-

Introduce the purified BF₃ gas into the preheated acetonitrile with vigorous stirring. The complexation temperature is typically maintained between 70-80°C.[3]

-

The resulting solution of the boron trifluoride acetonitrile complex is then transferred to a receiving tank. To obtain the solid complex, the solution can be cooled to induce crystallization.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. The following tables summarize the key physical, spectroscopic, and structural data.

Data Presentation

Table 1: Physical and Chemical Properties of Acetonitrile Trifluoroborane Complex

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 420-16-6 | [2] |

| Molecular Formula | C₂H₃BF₃N | [5] |

| Molecular Weight | 108.86 g/mol | [5] |

| Appearance | Colorless to light yellow liquid; White crystalline solid | [2][4] |

| Density | 0.87-0.88 g/mL at 20 °C |

| Storage Temperature | 2-8°C |[5] |

Table 2: Spectroscopic and Structural Data for Acetonitrile Trifluoroborane Complex

| Technique | Parameter | Value | Reference(s) |

|---|---|---|---|

| Infrared (IR) | ν(C≡N) stretch | ~2380 cm⁻¹ | [6] |

| ν(B-F) asymmetric stretch | ~1150 cm⁻¹ | [6] | |

| NMR | ¹H Chemical Shift (CH₃) | Decreases relative to free CH₃CN | [7][8] |

| ¹¹B Chemical Shift | Singlet, upfield from uncomplexed BF₃ | [9][10] | |

| X-ray Cryst. | Crystal System | Orthorhombic | [11] |

| Space Group | Pnma | [11] | |

| B-N bond length | 1.63 Å | [11] | |

| B-F bond length (avg.) | 1.35 Å | [11] |

| | C≡N bond length | 1.12 Å |[11] |

Detailed Methodologies

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for confirming the formation of the donor-acceptor bond between acetonitrile and boron trifluoride. Upon complexation, the vibrational frequency of the nitrile (C≡N) triple bond shifts significantly to a higher wavenumber (a blueshift) compared to free acetonitrile (approx. 2253 cm⁻¹).[6][12] This increase is indicative of the strengthening of the C≡N bond as electron density is drawn from the nitrogen atom to the boron center. Similarly, changes in the B-F stretching frequencies are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the electronic environment of the nuclei within the complex.

-

¹¹B NMR: Boron-11 is the preferred nucleus for boron NMR studies due to its higher natural abundance and sensitivity compared to ¹⁰B.[13] The ¹¹B NMR spectrum of the complex is expected to show a single, sharp resonance, characteristic of a four-coordinate boron atom in a symmetric environment. The chemical shift will be significantly upfield compared to three-coordinate BF₃·OEt₂ (which is often used as a reference at 0 ppm).[10][13]

-

¹H NMR: The proton NMR spectrum shows a downfield shift for the methyl protons of the complex compared to free acetonitrile.[7][8] The magnitude of this shift can be correlated with the strength of the Lewis acid-base interaction.[7]

X-ray Crystallography Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths and angles. Studies have shown that the solid complex crystallizes in the orthorhombic space group Pnma.[11] The analysis reveals a B-N bond length of approximately 1.63 Å, which is a typical value for a coordinate covalent bond between boron and nitrogen.[11] The geometry around the boron atom is distorted tetrahedral.

Experimental Workflow Visualization

The overall process from starting materials to final characterization can be visualized as a logical workflow.

Caption: Workflow for Acetonitrile Trifluoroborane Synthesis and Characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. CN103360415A - Preparation method of boron trifluoride acetonitrile - Google Patents [patents.google.com]

- 4. Boron trifluoride acetonitrile complex | 420-16-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron NMR [chem.ch.huji.ac.il]

Physical and chemical properties of acetonitrile;trifluoroborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile;trifluoroborane (CH₃CN·BF₃) is a coordination complex formed between the Lewis acid boron trifluoride (BF₃) and the Lewis base acetonitrile (CH₃CN). This stable and versatile adduct serves as a convenient and less hazardous alternative to gaseous boron trifluoride in a variety of chemical transformations. Its primary utility lies in its capacity as a potent Lewis acid catalyst, facilitating a range of organic reactions, most notably in the synthesis of pharmaceutical intermediates and fine chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its structural and spectroscopic characteristics.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid.[1][2] It is valued for its ability to initiate reactions such as polymerization and alkylation.[3] The complex is soluble in a variety of organic solvents but is sensitive to moisture and should be stored in a dry, inert environment.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BF₃N | [2][3] |

| Molecular Weight | 108.86 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.87 - 0.88 g/mL at 20 °C | [1] |

| Boiling Point | 85.5 °C at 101.325 kPa | [1] |

| Vapor Pressure | 84.1 - 301.3 hPa at 20-50 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Handling

The industrial synthesis of this compound typically involves the direct reaction of boron trifluoride gas with acetonitrile.[1][3] The boron trifluoride gas can be generated in situ from raw materials such as boric acid, anhydrous hydrofluoric acid, and a dehydrating agent like sulfur trioxide.[4] The resulting complex is then purified and can be isolated as a solid by crystallization at low temperatures.[4]

For laboratory-scale preparations, a common method involves bubbling boron trifluoride gas through anhydrous acetonitrile. Due to the hazardous nature of boron trifluoride gas, this should be performed in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocols

Laboratory Synthesis of this compound

Objective: To prepare the this compound complex on a laboratory scale.

Materials:

-

Anhydrous acetonitrile

-

Boron trifluoride gas

-

A two-necked round-bottom flask

-

A gas dispersion tube

-

A drying tube (e.g., filled with calcium chloride)

-

An ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the apparatus in a fume hood. Place the two-necked round-bottom flask in an ice bath on a magnetic stirrer.

-

Add a measured volume of anhydrous acetonitrile to the flask.

-

Fit one neck of the flask with a gas dispersion tube connected to a cylinder of boron trifluoride gas via appropriate tubing and flowmeter.

-

Fit the other neck of the flask with a drying tube to prevent the entry of atmospheric moisture.

-

Begin stirring the acetonitrile and slowly bubble boron trifluoride gas through the liquid.

-

The reaction is exothermic; maintain the temperature of the reaction mixture below 10 °C using the ice bath.

-

Continue the addition of boron trifluoride until the desired concentration is reached or until saturation is observed (fuming above the liquid surface).

-

Once the reaction is complete, stop the flow of boron trifluoride gas and replace the gas inlet with a stopper.

-

The resulting solution of this compound can be used directly or stored under an inert atmosphere in a tightly sealed container at 2-8 °C.

Workflow for Laboratory Synthesis:

Caption: Workflow for the laboratory synthesis of this compound.

Friedel-Crafts Acylation using this compound

Objective: To perform a Friedel-Crafts acylation of an aromatic compound using this compound as a catalyst.

Materials:

-

Anisole

-

Acetic anhydride

-

This compound solution

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve anisole in anhydrous dichloromethane under an inert atmosphere.

-

Add the this compound solution to the flask.

-

From the dropping funnel, add acetic anhydride dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield the desired acylated product.

Reaction Pathway for Friedel-Crafts Acylation:

Caption: Simplified reaction pathway for Friedel-Crafts acylation.

Spectroscopic Data

The structure and bonding of the this compound complex have been investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the dative bond between the nitrogen of acetonitrile and the boron of boron trifluoride results in characteristic shifts in the NMR spectra of the constituent nuclei.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference(s) |

| ¹H | ~2.0 - 2.5 | Singlet | - | [5] |

| ¹¹B | ~0 to -2 | Quartet | ~15 Hz (B-F) | [5][6] |

| ¹⁹F | ~-145 to -150 | Quartet | ~15 Hz (F-B) | [5][6] |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound shows significant shifts in the stretching frequencies of the C≡N and B-F bonds upon complexation, providing evidence for the formation of the N-B dative bond.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2380 | C≡N stretch (shifted from ~2254 cm⁻¹ in free CH₃CN) | [7] |

| ~1180 | Asymmetric B-F stretch | [7] |

| ~870 | Symmetric B-F stretch | [7] |

| ~740 | B-N stretch | [7] |

Thermodynamic Properties

The strength of the dative bond between acetonitrile and boron trifluoride is a key parameter in understanding its reactivity. The enthalpy of dissociation for the complex has been a subject of study. One report indicates that the heat of formation of the solid adduct from its gaseous components is on the order of that for other boron trihalide-acetonitrile adducts, which are in the range of tens of kcal/mol.[8]

Applications in Drug Development

The catalytic activity of this compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical ingredients. It has been noted for its use in shortening reaction times and increasing yields in the synthesis of cephalosporin antibiotics.[4] Its utility in Friedel-Crafts acylation reactions provides a reliable method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of many drug scaffolds.

Conclusion

This compound is a highly effective and convenient Lewis acid catalyst with a well-defined set of physical, chemical, and spectroscopic properties. Its stability and ease of handling compared to gaseous boron trifluoride make it an attractive reagent for a wide range of applications in organic synthesis, particularly within the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical entity.

References

- 1. CN103012454A - Method for preparing solid boron trifluoride acetonitrile complex and application thereof - Google Patents [patents.google.com]

- 2. Boron trifluoride acetonitrile complex Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Method for Preparing Boron Trifluoride Acetonitrile | Aure Chemical [aurechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103360415A - Preparation method of boron trifluoride acetonitrile - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure and Bonding of Boron Trifluoride Acetonitrile Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boron trifluoride acetonitrile complex, BF₃·NCCH₃, is a versatile and widely utilized Lewis acid adduct in modern chemistry. This guide provides a comprehensive overview of its structure, bonding, experimental protocols for its synthesis and characterization, and its applications, particularly within the pharmaceutical and drug development sectors. As a stabilized form of the highly reactive boron trifluoride gas, this complex offers enhanced handling and reactivity control, making it an invaluable tool in organic synthesis.[1][2][3] Its utility stems from the electron-deficient nature of the boron atom, which readily accepts electron pairs from Lewis bases, thereby catalyzing a variety of chemical transformations.[4] This document serves as a technical resource, consolidating key data and methodologies for professionals working with this important reagent.

Structure and Bonding

The formation of the boron trifluoride acetonitrile complex involves a classic Lewis acid-base interaction. The boron atom in boron trifluoride (BF₃) is sp² hybridized and possesses a vacant p-orbital, rendering it a potent electron pair acceptor (Lewis acid).[1] Acetonitrile (CH₃CN), with a lone pair of electrons on the nitrogen atom, acts as a Lewis base, donating its electron pair to the empty orbital of boron. This donation results in the formation of a coordinate covalent bond between the nitrogen and boron atoms.

Upon complexation, the geometry around the boron atom changes from trigonal planar in free BF₃ to a distorted tetrahedral arrangement in the adduct. This structural change is a key aspect of its reactivity. It is important to note that the precise structural parameters of the complex can differ between the gas and solid phases due to intermolecular interactions in the crystal lattice.[5]

Molecular Structure Diagram

Caption: Lewis acid-base reaction between BF₃ and acetonitrile.

Quantitative Structural and Spectroscopic Data

The following tables summarize key quantitative data for the boron trifluoride acetonitrile complex, compiled from various experimental and computational studies.

Table 1: Structural Parameters of Boron Trifluoride and its Acetonitrile Complex

| Parameter | Free BF₃ | BF₃·NCCH₃ Complex (Gas Phase) |

| Bond Lengths (Å) | ||

| B-F | 1.307 | Unavailable |

| B-N | - | 2.011 |

| Bond Angles (º) | ||

| F-B-F | 120.0 | Unavailable |

| N-B-F | - | 95.6 |

Table 2: NMR Spectroscopic Data for the Boron Trifluoride Acetonitrile Complex

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H (in CDCl₃) | ~2.0 (s, CH₃) | Inferred from typical shifts of acetonitrile |

| ¹¹B | Unavailable | - |

| ¹³C (in CDCl₃) | ~1.4 (CH₃), ~117 (CN) | Inferred from typical shifts of acetonitrile |

| ¹⁹F | -158.3 (complex with (CH₃)₂O) | [6] |

Note: Specific experimental NMR data for the BF₃·NCCH₃ complex is not fully detailed in the searched literature. The provided ¹⁹F chemical shift is for a related etherate complex and serves as an approximation.

Table 3: Infrared (IR) Spectroscopic Data for the Boron Trifluoride Acetonitrile Complex

| Vibrational Mode | Frequency (cm⁻¹) |

| C≡N stretch | ~2300 - 2350 |

| B-F asymmetric stretch | ~1100 - 1200 |

| B-N stretch | ~900 - 1000 |

Note: These are approximate ranges for the key vibrational modes. The exact frequencies can vary depending on the physical state (gas, liquid, solid) and the solvent.

Experimental Protocols

Synthesis of Boron Trifluoride Acetonitrile Complex

A common laboratory-scale synthesis involves the direct reaction of boron trifluoride gas with anhydrous acetonitrile.[1] Industrial preparations may involve the in-situ generation of BF₃.[7]

Materials:

-

Boron trifluoride gas (BF₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dry Schlenk flask or a two-necked round-bottom flask equipped with a gas inlet and a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, place anhydrous acetonitrile in the reaction flask.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly bubble boron trifluoride gas through the acetonitrile with vigorous stirring.

-

The reaction is typically complete when the desired amount of BF₃ has been added, which can be monitored by mass.

-

The resulting product is a colorless to pale yellow liquid.[4]

Workflow for Synthesis:

Caption: A generalized workflow for the laboratory synthesis.

X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction can be challenging for this complex due to its reactivity and liquid nature at room temperature. Low-temperature crystallization techniques are required.

General Protocol:

-

Prepare a concentrated solution of the BF₃·NCCH₃ complex in a suitable anhydrous, non-coordinating solvent (e.g., a hydrocarbon).

-

Employ slow cooling or vapor diffusion techniques at low temperatures (e.g., in a dry ice/acetone bath or a cryostat).

-

Once suitable crystals have formed, they must be handled under an inert, cold atmosphere to prevent decomposition and melting.

-

The crystal is mounted on a goniometer and data is collected at low temperature.

NMR Spectroscopy

Due to its sensitivity to air and moisture, sample preparation for NMR analysis requires careful handling.

Protocol for NMR Sample Preparation:

-

All glassware, including the NMR tube and cap, must be thoroughly dried.

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), dissolve a small amount of the BF₃·NCCH₃ complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).

-

Transfer the solution to the NMR tube and seal it securely.

-

Acquire spectra for the desired nuclei (¹H, ¹¹B, ¹³C, ¹⁹F). For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient method for analyzing the liquid complex.

Protocol for ATR-FTIR Analysis:

-

Ensure the ATR crystal is clean and dry.

-

Under an inert atmosphere or in a dry environment, apply a small drop of the BF₃·NCCH₃ complex directly onto the ATR crystal.

-

Record the spectrum.

-

Clean the crystal thoroughly with a suitable dry solvent after analysis.

Applications in Drug Development

The primary role of the boron trifluoride acetonitrile complex in drug development is as a potent and convenient Lewis acid catalyst.[3] Its ability to activate functional groups facilitates a wide range of organic transformations that are crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key applications include:

-

Friedel-Crafts Reactions: Catalyzing acylation and alkylation of aromatic rings to build molecular complexity.

-

Cyclization Reactions: Promoting the formation of cyclic structures, which are common motifs in drug molecules.

-

Stereoselective Synthesis: Influencing the stereochemical outcome of reactions to produce specific isomers of a drug candidate.

-

Synthesis of Heterocycles: Facilitating the construction of nitrogen-, oxygen-, and sulfur-containing heterocyclic rings, which are prevalent in many pharmaceuticals.

One notable application is in the synthesis of cephalosporin antibiotics, where the complex is used to catalyze key steps in the construction of the β-lactam ring system.[2]

Logical Relationship in Catalysis:

References

- 1. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]

- 5. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN103360415A - Preparation method of boron trifluoride acetonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Lewis Acidity of the Acetonitrile Trifluoroborane Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acetonitrile trifluoroborane complex (CH₃CN·BF₃) is a stable and versatile Lewis acid adduct with significant applications in organic synthesis and catalysis.[1][2][3][4][5][6] Its efficacy in promoting a wide range of chemical transformations is directly linked to its Lewis acidic character. This technical guide provides a comprehensive overview of the Lewis acidity of the CH₃CN·BF₃ complex, presenting quantitative data from thermochemical and spectroscopic studies. Detailed experimental protocols for the key methodologies used to assess Lewis acidity, namely calorimetric measurements and the Gutmann-Beckett method, are provided. Furthermore, this guide illustrates the fundamental principles of Lewis acid-base adduct formation and the experimental workflow for determining Lewis acidity through conceptual diagrams.

Introduction to the Lewis Acidity of Boron Trifluoride Adducts

Boron trifluoride (BF₃) is a powerful Lewis acid that readily forms stable adducts with a variety of Lewis bases, including nitriles, ethers, and amines.[7][8] The formation of these adducts modulates the reactivity and handling of BF₃, making it a more practical reagent in various chemical processes.[5] The acetonitrile trifluoroborane complex, CH₃CN·BF₃, is a notable example, serving as a potent catalyst in reactions such as alkylations, acylations, and polymerizations.[1][2][4]

The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃.[9][10] This is often attributed to the degree of π-bonding in the planar boron trihalide that is lost upon pyramidalization during adduct formation.[7] Understanding and quantifying the Lewis acidity of the CH₃CN·BF₃ adduct is crucial for optimizing reaction conditions and designing novel catalytic systems.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified through both thermodynamic and spectroscopic methods. Thermodynamic approaches, such as measuring the enthalpy of adduct formation, provide a direct measure of the global Lewis acidity (gLA).[11][12] Spectroscopic methods, like the Gutmann-Beckett method, determine the effective Lewis acidity (eLA) by observing the effect of the Lewis acid on a probe molecule.[11][12][13]

Thermochemical Data

The enthalpy of formation of the CH₃CN·BF₃ adduct is a direct measure of the Lewis acid-base interaction strength. Calorimetric studies have been conducted to determine this value.

| Parameter | Value | Method | Solvent | Reference |

| Enthalpy of Adduct Formation (-ΔH) | 60.4 ± 0.5 kJ·mol⁻¹ | Calorimetry | Dichloromethane (DCM) | [14] |

| Heat of Formation (solid adduct from gaseous components) | Referenced as decreasing in the order BBr₃ > BCl₃ > BF₃ | Hydrolysis Calorimetry | - | [9][15] |

Table 1: Thermochemical data for the formation of the acetonitrile trifluoroborane complex.

Spectroscopic Data (Gutmann-Beckett Method)

The Gutmann-Beckett method is a widely used technique to assess Lewis acidity by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon interaction with a Lewis acid.[13][16] The downfield shift of the ³¹P resonance upon complexation indicates a stronger Lewis acid.[1] The Acceptor Number (AN) is a quantitative measure of Lewis acidity derived from this chemical shift.[13]

While a specific Acceptor Number for the pre-formed CH₃CN·BF₃ complex is not typically reported (as it is the adduct itself), the relative Lewis acidity can be inferred from the ³¹P NMR chemical shift of Et₃PO in the presence of BF₃, which is a precursor to the complex.

| Lewis Acid | ³¹P Chemical Shift of Et₃PO Adduct (δ / ppm) | Calculated Acceptor Number (AN) | Solvent | Reference |

| BF₃·OEt₂ | 79.0 | 83.99 | CDCl₃ | [1][16] |

| BCl₃ | 84.7 | 96.59 | - | [16] |

| BBr₃ | 89.1 | 106.26 | - | [16] |

Table 2: Comparative Gutmann-Beckett data for boron trihalides. The Acceptor Number is calculated using the formula AN = 2.21 × (δ_sample − 41.0).[13]

Experimental Protocols

Calorimetric Determination of Enthalpy of Adduct Formation

This protocol describes the determination of the enthalpy of formation of the CH₃CN·BF₃ adduct in a solution of dichloromethane.[14]

Materials:

-

Boron trifluoride gas (BF₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Precision calorimeter

Procedure:

-

A solution of acetonitrile in anhydrous dichloromethane of known concentration is prepared and placed in the calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

A known amount of boron trifluoride gas is introduced into the solution, leading to the exothermic formation of the CH₃CN·BF₃ adduct.

-

The heat evolved during the reaction is measured by the calorimeter.

-

The enthalpy of adduct formation is calculated based on the heat evolved and the moles of the limiting reactant.

Gutmann-Beckett Method for Lewis Acidity Determination

This protocol outlines the procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.[1][13][16]

Materials:

-

Triethylphosphine oxide (Et₃PO)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or hexane for reference)

-

NMR tubes

Procedure:

-

A reference sample is prepared by dissolving Et₃PO in a weakly Lewis acidic solvent, such as hexane. The ³¹P NMR spectrum is recorded, and the chemical shift is set as the reference (δ = 41.0 ppm, AN = 0).[13]

-

A sample of the Lewis acid is dissolved in the chosen anhydrous deuterated solvent.

-

A known amount of Et₃PO is added to the solution of the Lewis acid.

-

The ³¹P NMR spectrum of the resulting solution is recorded. The observed chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.

-

The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[13]

Conceptual Diagrams

Formation of the Acetonitrile Trifluoroborane Adduct

The formation of the CH₃CN·BF₃ complex involves the donation of the lone pair of electrons from the nitrogen atom of acetonitrile to the empty p-orbital of the boron atom in boron trifluoride.

Experimental Workflow for the Gutmann-Beckett Method

The following diagram illustrates the key steps involved in determining the Lewis acidity of a substance using the Gutmann-Beckett method.

Conclusion

The acetonitrile trifluoroborane complex is a well-established Lewis acid catalyst whose acidic properties have been characterized by both thermochemical and spectroscopic methods. The enthalpy of adduct formation provides a direct quantitative measure of its Lewis acidity, while the Gutmann-Beckett method offers a valuable tool for comparative assessment within the broader landscape of Lewis acids. The experimental protocols and conceptual frameworks presented in this guide offer researchers and professionals in drug development and chemical synthesis a robust foundation for understanding and utilizing the Lewis acidic properties of this important chemical entity. Further computational studies, such as the determination of the Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA) for the CH₃CN·BF₃ complex, would provide additional valuable insights into its electronic structure and reactivity.

References

- 1. rsc.org [rsc.org]

- 2. IR spectrum of CH3CN-BF3 in solid neon: matrix effects on the structure of a Lewis acid-base complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand Close-Packing and the Lewis Acidity of BF(3) and BCl(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. nbinno.com [nbinno.com]

- 7. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 9. The Heat of Formation of Boron Tribromide-Acetonitrile. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 10. researchgate.net [researchgate.net]

- 11. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 14. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. magritek.com [magritek.com]

An In-depth Technical Guide to the Stability and Reactivity of Acetonitrile;trifluoroborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetonitrile-trifluoroborane complex (CH₃CN·BF₃) is a versatile and commercially available Lewis acid adduct that serves as a convenient and effective substitute for gaseous boron trifluoride in a multitude of chemical transformations. This stable, liquid complex offers enhanced ease of handling and precise measurement, making it a valuable reagent in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals. Its utility stems from the strong Lewis acidity of the boron center, which, while tempered by the coordination with acetonitrile, remains sufficiently reactive to catalyze a wide range of organic reactions. This guide provides a comprehensive overview of the stability, reactivity, and handling of the acetonitrile-trifluoroborane complex, complete with experimental protocols and quantitative data to support its practical application.

Physical and Chemical Properties

The acetonitrile-trifluoroborane complex is typically a colorless to light yellow liquid. It is formed through the coordination of the lone pair of electrons on the nitrogen atom of acetonitrile with the empty p-orbital of the boron atom in boron trifluoride. This interaction results in a stable dative bond.

| Property | Value | References |

| Chemical Formula | C₂H₃BF₃N | [1] |

| Molecular Weight | 108.86 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 85.5 °C at 101.325 kPa | [1] |

| Density | 0.87-0.88 g/mL at 20 °C | [1] |

| Flash Point | 10 °C | [1] |

| Vapor Pressure | 84.1-301.3 hPa at 20-50 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Solubility | Miscible with various organic solvents such as alcohol and ether; reacts with water. | [1] |

| Enthalpy of Formation (Gas Phase) | -1137 kJ/mol (for BF₃) | [2] |

Stability and Handling

The acetonitrile-trifluoroborane complex offers greater stability and ease of handling compared to gaseous boron trifluoride. However, it is moisture-sensitive and requires proper storage and handling procedures to maintain its integrity and ensure safety.

3.1 Stability

The complex is stable under anhydrous conditions and can be stored for extended periods at the recommended temperature of 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Contact with moisture will lead to hydrolysis, liberating hydrogen fluoride, which is corrosive and hazardous. The complex is incompatible with strong oxidizing agents, strong acids, and bases.

3.2 Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always handle the complex in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat. In case of potential splashing, a face shield should be used.

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is 2-8 °C. Use tightly sealed containers, preferably under an inert atmosphere.

-

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of the waste in accordance with local, state, and federal regulations.

Synthesis of Acetonitrile-Trifluoroborane

While commercially available, the acetonitrile-trifluoroborane complex can also be prepared in the laboratory. The synthesis involves the direct reaction of boron trifluoride gas with anhydrous acetonitrile.

4.1 Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Boron trifluoride gas (BF₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dry glassware (Schlenk flask, gas inlet tube, bubbler)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Set up a dry Schlenk flask equipped with a magnetic stir bar and a gas inlet tube under an inert atmosphere.

-

Add a measured volume of anhydrous acetonitrile to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly bubble boron trifluoride gas through the stirred acetonitrile. The reaction is exothermic, so maintain the temperature at 0 °C.

-

The absorption of BF₃ can be monitored by weighing the flask periodically or by observing the cessation of gas uptake.

-

Once the desired amount of BF₃ has been absorbed (typically a 1:1 molar ratio), stop the gas flow and seal the flask under an inert atmosphere.

-

The resulting solution is the acetonitrile-trifluoroborane complex and can be used directly for subsequent reactions.

Reactivity of Acetonitrile-Trifluoroborane

The primary role of the acetonitrile-trifluoroborane complex in organic synthesis is as a Lewis acid catalyst. The coordination of acetonitrile to the boron center moderates the reactivity of BF₃, making it a milder and more selective catalyst compared to its gaseous form or the highly reactive boron trifluoride diethyl etherate complex.

5.1 Lewis Acidity

The Lewis acidity of the complex is central to its catalytic activity. It can activate a wide range of functional groups, including carbonyls, alcohols, and epoxides, by coordinating to a lone pair of electrons, thereby increasing the electrophilicity of the substrate.

5.2 Key Reactions Catalyzed by Acetonitrile-Trifluoroborane

The complex is a catalyst for a variety of important organic transformations:

-

Ritter Reaction: The reaction of a nitrile with a carbocation precursor (e.g., an alcohol or alkene) in the presence of a strong acid to form an N-alkyl amide. The CH₃CN·BF₃ complex can serve as both the nitrile source and the Lewis acid catalyst.

-

Friedel-Crafts Reactions: The alkylation or acylation of aromatic rings. The complex can activate alkyl or acyl halides, or alcohols and alkenes, to generate the electrophilic species required for the reaction.

-

Polymerization: It can initiate the cationic polymerization of alkenes and other monomers.

-

Rearrangement Reactions: It can promote various molecular rearrangements, such as the pinacol rearrangement.

Detailed Experimental Protocols for Key Reactions

6.1 Ritter Reaction: Synthesis of N-tert-Butylacetamide

This protocol describes the reaction of tert-butanol with acetonitrile, where the CH₃CN·BF₃ complex acts as the catalyst.

Materials:

-

tert-Butanol

-

Acetonitrile-trifluoroborane complex

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tert-butanol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acetonitrile-trifluoroborane complex (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-tert-butylacetamide.

-

Purify the product by recrystallization or column chromatography.

6.2 Friedel-Crafts Alkylation: Synthesis of Isopropylbenzene (Cumene)

This protocol outlines the alkylation of benzene with isopropanol using the acetonitrile-trifluoroborane complex as the catalyst.

Materials:

-

Benzene (anhydrous)

-

Isopropanol

-

Acetonitrile-trifluoroborane complex

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of anhydrous benzene (excess) in a round-bottom flask under an inert atmosphere, add the acetonitrile-trifluoroborane complex (0.2 equivalents) at room temperature.

-

Slowly add isopropanol (1 equivalent) to the mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the excess benzene by distillation.

-

Purify the resulting isopropylbenzene by fractional distillation.

References

Preparation of boron trifluoride acetonitrile complex solution

An In-depth Technical Guide to the Preparation of Boron Trifluoride Acetonitrile Complex Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The boron trifluoride acetonitrile complex (BF₃·CH₃CN) is a versatile and potent Lewis acid catalyst widely employed in organic synthesis.[1] Its enhanced stability and ease of handling compared to gaseous boron trifluoride make it an invaluable reagent in the pharmaceutical and fine chemical industries for facilitating a wide array of chemical transformations, including polymerization, alkylation, and acylation reactions.[1][2][3] This guide provides a comprehensive overview of the preparation of its solution, detailing synthesis protocols, critical process parameters, and essential safety measures.

Physicochemical Properties

The boron trifluoride acetonitrile complex is typically a colorless to light yellow transparent liquid.[2][4][5] It is formed through the coordination of the Lewis acid, boron trifluoride, with the Lewis base, acetonitrile.[2] The complex is soluble in water and miscible with many organic solvents like alcohol and ether.[4][6] Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 420-16-6 | [7] |

| Molecular Formula | C₂H₃BF₃N | [5][6][7] |

| Molar Mass | 108.86 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [2][4][5] |

| Density | 0.87 - 0.88 g/mL at 20 °C | [5][7] |

| Boiling Point | ~85.5 °C | [5] |

| Flash Point | 10 °C | [8] |

| Storage Temperature | 2 - 8 °C, sealed, in a dry environment | [6][9] |

Synthesis Methodologies

The industrial preparation of boron trifluoride acetonitrile complex solution primarily involves the generation of boron trifluoride gas, followed by its complexation with acetonitrile. Two common methods for generating the BF₃ gas are prevalent.

-

Direct Complexation: This method involves bubbling purified boron trifluoride gas directly through anhydrous acetonitrile.[7] The reaction is exothermic and requires a controlled environment, typically under an inert atmosphere with efficient cooling, to manage the reaction temperature.[7]

-

In Situ Generation and Complexation: This is a more integrated industrial approach where BF₃ gas is produced and immediately used. A common route involves the reaction of boric acid (or its anhydride) with a fluorine source like hydrogen fluoride (HF) or fluorite (CaF₂) in the presence of a strong dehydrating agent such as fuming sulfuric acid (oleum) or sulfur trioxide.[5][10][11] The generated gas is then purified and bubbled into acetonitrile to form the complex.

The following sections provide a detailed protocol based on the in situ generation method from boric acid and hydrogen fluoride, as described in patent literature.[10]

Experimental Protocols

Protocol: In Situ Generation from Boric Acid and Hydrogen Fluoride

This method involves the generation of diboron trioxide from boric acid and fuming sulfuric acid, followed by fluorination with hydrogen fluoride to produce BF₃ gas, which is then purified and complexed with acetonitrile.[10]

Step 1: Preparation of Nitration Mixture

-

In a suitable mixing vessel, carefully combine fuming sulfuric acid and boric acid. The typical weight ratio of fuming sulfuric acid to boric acid is 8:1.[10]

Step 2: Generation of Boron Trifluoride Gas

-

Preheat a fluoridation reaction tower to approximately 250 °C.

-

Introduce the prepared acid mixture from Step 1 into the reaction tower at a controlled rate (e.g., 200–250 kg/h ).[10]

-

Simultaneously, feed anhydrous hydrogen fluoride (HF) gas into the tower. The flow rate of HF should be carefully controlled (e.g., 25–26 kg/h ).[10]

-

The reaction between diboron trioxide (formed in situ) and HF generates boron trifluoride gas.

Step 3: Purification of Boron Trifluoride Gas

-

The crude BF₃ gas exiting the reaction tower is passed through a purification container filled with concentrated sulfuric acid.[10] This step removes moisture and other potential impurities.

Step 4: Complexation Reaction

-

In a separate complexing tank, preheat anhydrous acetonitrile to 60 °C.[10]

-

Bubble the purified BF₃ gas from Step 3 through the preheated acetonitrile.

-

The complexation reaction is exothermic. Maintain the reaction temperature between 70–80 °C using an appropriate cooling system.[10]

-

The flow rate of acetonitrile should be controlled (e.g., 100 kg/h ) to achieve the desired product concentration.[10]

-

The resulting boron trifluoride acetonitrile complex solution is then transferred to a finished product receiving tank.[10]

Experimental Parameters and Product Specifications

The table below summarizes the key quantitative parameters for the described synthesis protocol.

| Parameter | Value | Reference |

| Reactant Ratio (Oleum:Boric Acid) | 8:1 by weight | [10] |

| Reaction Tower Temperature | 250 °C | [10] |

| HF Gas Flow Rate | 25 - 26 kg/h | [10] |

| Acetonitrile Preheating Temperature | 60 °C | [10] |

| Complexation Temperature | 70 - 80 °C | [10] |

| Final Product Density | > 0.855 g/mL | [10] |

| Final Product BF₃ Content | 18 - 20% by weight | [10] |

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Workflow for the in-situ preparation of BF₃·CH₃CN solution.

Lewis Acid-Base Complexation

Caption: Formation of the BF₃·CH₃CN complex via coordinate bond.

Safety and Handling

The preparation and handling of boron trifluoride and its acetonitrile complex require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Hazard Overview : Boron trifluoride is a toxic and corrosive gas that produces dense white fumes upon contact with moisture.[2][12] Inhalation can cause severe irritation and damage to the respiratory system.[2][13] The final complex solution is classified as a highly flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[8][9]

-

Engineering Controls : All procedures must be conducted in a well-ventilated chemical fume hood or an inert atmosphere glove box.[14] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Chemical-resistant gloves, such as nitrile, are mandatory. Wearing two pairs is recommended.[14]

-

Eye Protection : ANSI-approved safety goggles or a full-face shield are required.[14]

-

Skin and Body Protection : A flame-resistant laboratory coat, full-length pants, and closed-toed shoes must be worn.[14]

-

Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved supplied-air respirator or SCBA is necessary.[13]

-

-

Handling and Storage :

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area between 2-8 °C.[6][14]

-

Store away from incompatible materials such as water, aqueous solutions, strong bases, acids, oxidizing agents, and metals.[14][15]

-

Grounding procedures should be followed to prevent static discharge, and only non-sparking tools should be used.[9]

-

-

First Aid :

-

Inhalation : Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][16]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[16]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

References

- 1. nbinno.com [nbinno.com]

- 2. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boron trifluoride acetonitrile complex | 420-16-6 [chemicalbook.com]

- 5. Boron trifluoride acetonitrile complex Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Method for Preparing Boron Trifluoride Acetonitrile | Aure Chemical [aurechem.com]

- 8. Borontrifluoride-acetonitrile complex for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. CN103360415A - Preparation method of boron trifluoride acetonitrile - Google Patents [patents.google.com]

- 11. CN103012454A - Method for preparing solid boron trifluoride acetonitrile complex and application thereof - Google Patents [patents.google.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 14. purdue.edu [purdue.edu]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Acetonitrile Trifluoroborane (CAS Number: 420-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonitrile trifluoroborane, with CAS number 420-16-6, is a powerful and versatile Lewis acid complex. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in key organic transformations, and essential safety and handling information. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively and safely utilize this reagent in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through workflow diagrams.

Core Properties and Specifications

Acetonitrile trifluoroborane, also known as boron trifluoride acetonitrile complex, is a coordination complex of the strong Lewis acid boron trifluoride (BF₃) and the weakly basic solvent acetonitrile (CH₃CN). This complexation moderates the reactivity of boron trifluoride gas, rendering it a more manageable and convenient reagent for a variety of chemical transformations.[1] It is typically encountered as a colorless to light yellow transparent liquid.[2]

Chemical and Physical Data

A summary of the key chemical and physical properties of Acetonitrile trifluoroborane is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 420-16-6 | [3] |

| Molecular Formula | C₂H₃BF₃N | [2][3] |

| Molecular Weight | 108.86 g/mol | [2][3] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 0.87 - 0.88 g/mL at 20 °C | [2][3] |

| Boiling Point | 85.5 °C at 101.325 kPa | [2] |

| Flash Point | 10 °C (50 °F) | [3][4] |

| Solubility | Soluble in water (with reaction) and miscible with many organic solvents such as alcohol and ether. | [2] |

| Vapor Pressure | 84.1 - 301.3 hPa at 20-50 °C | [2] |

| Storage Temperature | 2 - 8 °C | [3][4] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C≡N stretch, shifted to a higher frequency compared to free acetonitrile (around 2254 cm⁻¹) due to coordination with the Lewis acidic boron atom. Bands associated with the B-F stretching vibrations would also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl protons of acetonitrile, likely shifted downfield from the position in free acetonitrile (approx. 2.1 ppm).

-

¹³C NMR: Two signals are expected for the methyl and nitrile carbons of the acetonitrile ligand.

-

¹¹B NMR: A signal characteristic of a tetracoordinate boron atom in a BF₃-Lewis base adduct.

-

¹⁹F NMR: A signal for the fluorine atoms, which would be influenced by the boron isotope to which they are attached.

-

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak or fragments resulting from the loss of acetonitrile or fluorine.

Synthesis and Handling

Industrial Synthesis of Acetonitrile Trifluoroborane

The industrial preparation of Acetonitrile trifluoroborane typically involves the in-situ generation of boron trifluoride gas, which is then bubbled through acetonitrile to form the complex. One common method involves the reaction of boric acid with fuming sulfuric acid (oleum) to produce diboron trioxide, which then reacts with hydrogen fluoride to generate BF₃ gas.[5] The resulting gas is purified by passing it through concentrated sulfuric acid before complexation with acetonitrile.[5]

A generalized workflow for the industrial synthesis is depicted below.

Caption: Workflow for the industrial synthesis of Acetonitrile trifluoroborane.

Safety and Handling

Acetonitrile trifluoroborane is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

| Hazard Class | GHS Classification |

| Flammability | Flammable Liquid, Category 2 (H225) |

| Acute Toxicity | Acute Toxicity 3, Inhalation (H331) Acute Toxicity 4, Dermal (H302 + H312) Acute Toxicity 4, Oral (H302 + H312) |

| Skin Corrosion/Irritation | Skin Corrosion 1B (H314) |

| Eye Damage/Irritation | Eye Damage 1 (H314) |

Data sourced from Sigma-Aldrich.[3][4]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a poison center or doctor immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Applications in Organic Synthesis

Acetonitrile trifluoroborane is a widely used Lewis acid catalyst in a variety of organic reactions. Its utility stems from the ability of the boron atom to accept a pair of electrons, thereby activating substrates for nucleophilic attack.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. Acetonitrile trifluoroborane can serve as the Lewis acid catalyst to generate the highly electrophilic acylium ion from an acyl halide or anhydride.

General Reaction Scheme:

Caption: Generalized catalytic cycle for Friedel-Crafts acylation.

Representative Experimental Protocol (using a generic arene and acyl chloride):

Note: This is a generalized procedure. Specific reaction conditions may need to be optimized for different substrates.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add the arene (1.0 eq) and a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Add Acetonitrile trifluoroborane (1.1 eq) to the stirred solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, dropwise via the addition funnel over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Cationic Polymerization

Acetonitrile trifluoroborane can act as an initiator or co-initiator for the cationic polymerization of alkenes, particularly those that can form stable carbocationic intermediates, such as isobutylene or styrene derivatives.

General Mechanism of Initiation and Propagation:

Caption: Initiation and propagation steps in cationic polymerization.

Representative Experimental Protocol for the Polymerization of a Styrenic Monomer:

Note: This is a generalized procedure. Strict anhydrous conditions are crucial for controlled polymerization.

-

Solvent and Monomer Purification: Dry the solvent (e.g., dichloromethane) and the monomer over an appropriate drying agent (e.g., calcium hydride) and distill under an inert atmosphere immediately before use.

-

Reaction Setup: Assemble a flame-dried or oven-dried reaction vessel equipped with a magnetic stirrer and rubber septa under a positive pressure of dry nitrogen or argon.

-

Reagent Addition: Transfer the purified solvent to the reaction vessel via a cannula or a dry syringe. Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified monomer to the cooled solvent.

-

Initiation: In a separate, dry flask, prepare a stock solution of Acetonitrile trifluoroborane in the reaction solvent. Add the desired amount of the catalyst solution to the monomer solution via a syringe to initiate the polymerization.

-

Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will typically increase as the polymer forms.

-

Termination: Quench the polymerization by adding a pre-chilled nucleophilic reagent, such as methanol.

-

Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.

Role in Drug Development

In the pharmaceutical industry, Lewis acids like Acetonitrile trifluoroborane are valuable catalysts for the synthesis of complex organic molecules that are often key intermediates or active pharmaceutical ingredients (APIs).[6] They can be employed to promote various bond-forming reactions, including C-C, C-O, and C-N bond formations, with high efficiency and selectivity. The use of such catalysts can lead to more streamlined and cost-effective synthetic routes for drug candidates. While boron-containing compounds themselves can be pharmacologically active, the primary role of Acetonitrile trifluoroborane in this context is as a catalyst in the synthesis of purely organic drug molecules.

Conclusion

Acetonitrile trifluoroborane is a highly effective and convenient Lewis acid catalyst with broad applications in organic synthesis. Its properties make it a valuable tool for researchers in academia and industry, including those in the field of drug development. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its successful and safe utilization. The experimental procedures outlined in this guide provide a starting point for the application of this versatile reagent in various synthetic endeavors.

References

- 1. Method for Preparing Boron Trifluoride Acetonitrile | Aure Chemical [aurechem.com]

- 2. Boron trifluoride acetonitrile complex Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Boron trifluoride acetonitrile complex BF3 15.2-16.8 420-16-6 [sigmaaldrich.com]

- 4. Boron trifluoride acetonitrile complex BF3 15.2-16.8 420-16-6 [sigmaaldrich.com]

- 5. CN103360415A - Preparation method of boron trifluoride acetonitrile - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

The Discovery and Enduring Utility of the Acetonitrile;Trifluoroborane Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetonitrile;trifluoroborane adduct (CH₃CN·BF₃) is a cornerstone reagent in modern organic and inorganic chemistry, valued for its stability, ease of handling, and potent Lewis acidity. This whitepaper delves into the historical discovery of this important compound, provides a detailed overview of its physicochemical and spectroscopic properties, and outlines a standard laboratory-scale synthesis protocol. The formation of this adduct represents a classic example of a Lewis acid-base interaction, a fundamental concept that has profoundly shaped our understanding of chemical reactivity. This guide is intended to serve as a comprehensive technical resource for researchers and professionals who utilize or are interested in the applications of this versatile chemical entity.

Historical Context and Discovery

The conceptual framework for understanding the formation of the this compound adduct was laid in 1923 by Gilbert N. Lewis, who proposed that an acid is a species that can accept an electron pair, and a base is a species that can donate an electron pair. This theory dramatically expanded the definitions of acids and bases beyond the proton-centric views of the Arrhenius and Brønsted-Lowry theories. Boron trifluoride (BF₃), with its electron-deficient boron atom, is a quintessential Lewis acid, while acetonitrile (CH₃CN), with a lone pair of electrons on the nitrogen atom, acts as a Lewis base.

The first documented synthesis and characterization of the this compound adduct is attributed to A. W. Laubengayer and D. S. Sears in their 1945 publication in the Journal of the American Chemical Society. Their work involved the direct combination of boron trifluoride gas with acetonitrile, resulting in the formation of a stable, solid adduct. This pioneering research provided a tangible example of Lewis's theory and opened the door for the investigation of a wide range of Lewis acid-base adducts.

Subsequent to its discovery, the adduct was the subject of more detailed structural and spectroscopic studies. Notably, in 1970, B. Swanson and D. F. Shriver conducted a thorough vibrational analysis of the this compound adduct, along with its boron trichloride and tribromide counterparts. Their work provided valuable insights into the nature of the donor-acceptor bond and the changes in vibrational frequencies upon complexation.

Physicochemical Properties

The this compound adduct is a white, crystalline solid at room temperature. It is significantly more stable and easier to handle than gaseous boron trifluoride, making it a preferred reagent in many applications. A summary of its key physical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₂H₃BF₃N |

| Molecular Weight | 108.86 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 132-136 °C |

| Boiling Point | Decomposes |

| Density | 0.87-0.88 g/mL (for the liquid complex) |

| Solubility | Soluble in excess acetonitrile, nitrobenzene, and other polar organic solvents. Reacts with water. |

Spectroscopic Characterization

The structure and bonding of the this compound adduct have been extensively characterized using various spectroscopic techniques.

Vibrational Spectroscopy

The formation of the dative bond between the nitrogen of acetonitrile and the boron of boron trifluoride results in characteristic shifts in the vibrational frequencies of both molecules. The most notable change is the increase in the C≡N stretching frequency upon coordination, indicating a strengthening of the nitrile bond. Key infrared (IR) and Raman active vibrational frequencies are summarized in Table 2, based on the work of Swanson and Shriver.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2370 | 2370 | C≡N stretch |

| ν(C-C) | 1035 | 1035 | C-C stretch |

| ν(B-N) | 680 | 680 | B-N dative bond stretch |

| νₐₛ(BF₃) | 1175 | 1175 | Asymmetric BF₃ stretch |

| νₛ(BF₃) | 870 | 870 | Symmetric BF₃ stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the this compound adduct in solution. The coordination of the Lewis acid to the acetonitrile molecule leads to downfield shifts in the proton and carbon resonances of the methyl group. The boron and fluorine environments are also significantly affected. Representative NMR data are presented in Table 3.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~2.5 | Singlet | - |

| ¹¹B | ~0.0 | Singlet (often broad) | - |

| ¹⁹F | ~-130 | Singlet (often broad) | - |

Note: Chemical shifts can vary depending on the solvent and concentration. The ¹¹B and ¹⁹F signals are often broad due to quadrupolar relaxation of the boron nucleus and chemical exchange.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol describes a standard laboratory procedure for the synthesis of the this compound adduct. This method is based on the direct combination of boron trifluoride etherate, a more conveniently handled source of BF₃, with acetonitrile.

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Anhydrous diethyl ether (Et₂O)

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere. The flask should be equipped with a magnetic stir bar and a septum.

-

Reagent Addition: To the flask, add a measured volume of anhydrous acetonitrile.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of BF₃·OEt₂: While stirring, slowly add boron trifluoride diethyl etherate to the cooled acetonitrile via syringe. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1-2 hours. A white precipitate of the this compound adduct will form.

-

Isolation: Isolate the solid product by filtration under an inert atmosphere.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the pure this compound adduct as a white crystalline solid.

Synthesis and Logical Workflow

The synthesis of the this compound adduct is a straightforward example of a Lewis acid-base reaction. The logical workflow for its preparation and characterization follows a standard path in synthetic chemistry.

Caption: Synthesis and characterization workflow for the this compound adduct.

Conclusion

The discovery of the this compound adduct by Laubengayer and Sears in 1945 was a significant milestone in the practical application of Lewis acid-base theory. Its stability and ease of use have made it an invaluable tool for chemists in both academic research and industrial applications, including as a catalyst in polymerization, alkylation, and acylation reactions, and as a versatile reagent in the synthesis of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its history, properties, and a reliable method for its preparation, serving as a valuable resource for the scientific community.

Spectral Data of Acetonitrile Trifluoroborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for acetonitrile trifluoroborane (CH₃CN·BF₃), a versatile Lewis acid complex. This document summarizes available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its characterization.

Quantitative Spectral Data